3,4-Diethyl-2-hydroxycyclopent-2-en-1-one
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Overview
Description
3,4-Diethyl-2-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with ethyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting product . Another method includes the thermal degradation of ascorbic acid in the presence of L-threonine or L-serine at different pH values .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) are typically used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, cyclopentane derivatives, and various substituted cyclopentene compounds.
Scientific Research Applications
3,4-Diethyl-2-hydroxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their functions. Detailed studies are required to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one: This compound has methyl groups instead of ethyl groups and exhibits similar chemical properties.
4-Hydroxycyclopent-2-en-1-one: Lacks the ethyl groups and has different reactivity and applications.
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one: Another similar compound with methyl groups and a hydroxyl group.
Uniqueness
3,4-Diethyl-2-hydroxycyclopent-2-en-1-one is unique due to the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
61364-95-2 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,4-diethyl-2-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-6-5-8(10)9(11)7(6)4-2/h6,11H,3-5H2,1-2H3 |
InChI Key |
MGQOORIGOISJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C(=C1CC)O |
Origin of Product |
United States |
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